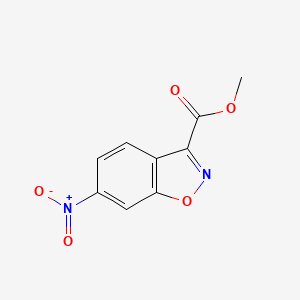

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Description

The exact mass of the compound Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-nitro-1,2-benzoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-nitro-1,2-benzoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAMDINPNCIMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280841 | |

| Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-86-1 | |

| Record name | 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 6-Nitro-1,2-Benzoxazole Derivatives

This guide details the mechanism of action (MOA) of 6-nitro-1,2-benzoxazole (chemically synonymous with 6-nitro-1,2-benzisoxazole ) and its derivatives.

While often overshadowed by its 5-nitro isomer (a classic probe for "Kemp elimination"), the 6-nitro scaffold represents a distinct class of electrophilic pharmacophores. Its MOA is defined by two distinct pillars: (1) Physicochemical Reactivity (base-catalyzed ring opening) and (2) Specific Target Inhibition (enzymatic modulation in neurodegenerative and microbial pathways).

Executive Summary

6-Nitro-1,2-benzoxazole (6-nitrobenzisoxazole) is a bicyclic heteroaromatic scaffold characterized by a labile N–O bond and a highly electron-withdrawing nitro group at position 6. Unlike stable heterocycles used purely for binding affinity, this scaffold is chemically "spring-loaded." Its core mechanism involves nucleophilic attack at the C3 position , leading to ring opening—a process known as the Kemp Elimination .

In drug discovery, this reactivity is harnessed for:

-

Covalent Inhibition: Acting as a "suicide substrate" or masked electrophile that releases reactive salicylonitriles upon binding.

-

Enzymatic Probing: Serving as a model substrate to study proton abstraction mechanisms in artificial enzymes (Kemp eliminases).

-

Pharmacological Targeting: Specific derivatives inhibit Kynurenine-3-Monooxygenase (KMO) and bacterial Chorismate Pyruvate-Lyase , offering pathways for neuroprotection and antibiotic activity.

Chemical Architecture & The Kemp Elimination

The defining feature of nitro-1,2-benzoxazoles is their susceptibility to base-catalyzed ring opening. The nitro group at position 6 (para to the nitrogen, meta to the oxygen) exerts a strong electron-withdrawing effect, though less direct resonance stabilization of the transition state compared to the 5-nitro isomer.

The Kemp Elimination Mechanism

This reaction is the "master key" to understanding the scaffold's stability and reactivity in biological systems.

-

Proton Abstraction: A base (enzyme active site residue or solvent) abstracts the proton at C3 .

-

Concerted Cleavage: The C3–H bond breaks concurrently with the weak N–O bond.

-

Product Formation: The ring opens to form a 2-cyano-5-nitrophenolate species.

This transformation is often monitored spectrophotometrically (appearance of the phenolate anion) and serves as a critical assay for designing artificial enzymes (catalytic antibodies or computationally designed proteins).

Figure 1: The Kemp Elimination pathway. The 6-nitro substituent modulates the pKa of the C3 proton, controlling the rate of ring opening.

Pharmacological Targets & Biological Mechanisms

Beyond its chemical reactivity, 6-nitro-1,2-benzoxazole derivatives exhibit specific binding to high-value biological targets.

Inhibition of Kynurenine-3-Monooxygenase (KMO)

KMO is a flavin-dependent enzyme in the tryptophan catabolic pathway.[1] Its inhibition prevents the formation of neurotoxic metabolites (like quinolinic acid), making it a target for Huntington’s and Alzheimer’s disease.

-

Mechanism: Benzisoxazole derivatives bind in the active site, often tilting the FAD cofactor. The 6-nitro group can engage in hydrogen bonding or pi-stacking interactions within the hydrophobic pocket, while the benzisoxazole core mimics the kynurenine substrate.

-

Outcome: Reduced neuroinflammation and excitotoxicity.

Antimicrobial Activity: The Chorismate Pathway

Recent studies identify 1,2-benzisoxazoles (specifically hydroxylated forms, but synthetic nitro-precursors are relevant) as inhibitors of Chorismate Pyruvate-Lyase (UbiC) in Gram-negative bacteria like Acinetobacter baumannii.

-

Mechanism: The scaffold mimics the transition state of chorismate, competitively inhibiting UbiC. This blocks ubiquinone (Coenzyme Q) biosynthesis.

-

Selectivity: Since mammals do not possess the UbiC pathway (we obtain ubiquinone differently), this represents a selective antibiotic target.

Hypoxia-Selective Cytotoxicity (Nitro-Reductive Bioactivation)

Similar to nitroimidazoles, the 6-nitro group can undergo enzymatic reduction in hypoxic tumor environments.

-

Reduction: Nitroreductases reduce the

group to a hydroxylamine ( -

Cycling: In normoxia, the radical anion is re-oxidized (futile cycling), generating ROS.

-

Hypoxia: In low oxygen, reduction proceeds to reactive intermediates that form covalent DNA adducts, triggering apoptosis.

Quantitative Data Summary

| Derivative Class | Primary Target/Mechanism | Key Metric (Typical) | Biological Outcome | Reference |

| 5-Nitro-1,2-benzisoxazole | Kemp Eliminase (Model) | Ring opening (Probe) | [1, 2] | |

| 6-Nitro-1,2-benzisoxazole | Kemp Eliminase (Variant) | Lower | Ring opening (Probe) | [2] |

| Benzisoxazole (General) | KMO Inhibition | Neuroprotection | [3] | |

| 3,6-Dihydroxy-1,2-benzisoxazole | Chorismate Pyruvate-Lyase | A. baumannii death | [4] |

Experimental Protocols

Protocol A: Kemp Elimination Kinetic Assay

Use this protocol to assess the chemical stability and reactivity of new 6-nitro derivatives.

Reagents:

-

Substrate: 6-nitro-1,2-benzoxazole (10 mM stock in MeCN).

-

Buffer: 25 mM HEPES, 100 mM NaCl, pH 7.0.

-

Detection: UV-Vis Spectrophotometer.

Workflow:

-

Baseline: Add 990 µL of Buffer to a quartz cuvette.

-

Initiation: Add 10 µL of Substrate stock (Final conc: 100 µM).

-

Measurement: Monitor absorbance at 380–400 nm (specific to the nitrophenolate product) for 10 minutes.

-

Analysis: Fit the exponential rise to a first-order rate equation to determine

.-

Note: If screening enzymes, add enzyme (1 µM) to the buffer prior to substrate addition.

-

Protocol B: KMO Inhibition Assay (High-Throughput Screen)

Use this to validate biological activity against the neurodegenerative target.

Workflow:

-

Enzyme Prep: Recombinant human KMO (purified from E. coli or yeast).

-

Reaction Mix: 50 mM Tris-HCl (pH 8.0), 100 µM NADPH, 200 µM L-Kynurenine, and test compound (0.1–100 µM).

-

Incubation: Incubate at 25°C for 30 minutes.

-

Detection: Monitor the decrease in NADPH fluorescence (Ex 340 nm / Em 460 nm) or the formation of 3-hydroxykynurenine via HPLC.

-

Control: Use Ro 61-8048 (a known KMO inhibitor) as a positive control.

Visualizing the Mechanism

The following diagram illustrates the dual pathways: the chemical degradation (Kemp) and the enzymatic inhibition (KMO/UbiC).

Figure 2: Dual mechanistic pathways of 6-nitro-1,2-benzoxazole: Chemical ring-opening (left) and pharmacological enzyme inhibition (right).

References

-

Kemp Eliminase Activity of Ketosteroid Isomerase . National Institutes of Health (NIH). Available at: [Link]

-

Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59 . Baker Lab. Available at: [Link]

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives . Technion. Available at: [Link]

-

Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii . Nature Scientific Reports / NIH. Available at: [Link]

-

Synthesis and biological evaluation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates . Taylor & Francis Online. Available at: [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Nitrobenzoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrobenzoxazole core is a significant heterocyclic motif that has garnered considerable attention in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fusion of a benzene ring with an oxazole system and the presence of a nitro group, have led to the development of numerous compounds with diverse biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of nitrobenzoxazole synthesis. We will navigate the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic and green chemistry approaches. This guide will provide field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key reactions, and a comparative analysis of various synthetic strategies.

Introduction: The Significance of the Nitrobenzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring with a 1,3-oxazole ring. The introduction of a nitro group onto the benzoxazole scaffold dramatically influences its physicochemical properties, enhancing its electrophilicity and modulating its biological activity. Nitrobenzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties, making them a "privileged scaffold" in drug discovery.[1] Their utility also extends to materials science, where they are investigated as fluorescent probes and components of organic light-emitting diodes (OLEDs).

This guide will provide a comprehensive overview of the journey of nitrobenzoxazole synthesis, from its historical roots to the cutting-edge techniques employed today.

The Dawn of Benzoxazole Chemistry: A Historical Perspective

While a definitive first synthesis of a nitrobenzoxazole is not explicitly documented in a single seminal paper, its discovery is intrinsically linked to the broader history of benzoxazole synthesis. The foundation for benzoxazole chemistry was laid in the late 19th century. Although not directly involving a nitro-substituted compound, the work of Ladenburg in 1876 on the synthesis of related benzimidazoles, and the subsequent development of the Phillips-Ladenburg synthesis for benzoxazoles, set the stage.[2]

The most probable early route to nitrobenzoxazoles was an adaptation of the Phillips-Ladenburg synthesis . This classical method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative at elevated temperatures.[2] Given the availability of nitro-substituted anilines and phenols from nitration reactions, early organic chemists would have logically extended this methodology to produce nitro-substituted benzoxazoles.

Two primary historical strategies would have been employed:

-

Condensation of a nitro-substituted o-aminophenol with a carboxylic acid: For example, the reaction of 2-amino-4-nitrophenol with acetic anhydride would yield 2-methyl-5-nitrobenzoxazole.

-

Nitration of a pre-formed benzoxazole: Direct nitration of a benzoxazole derivative, typically with a mixture of nitric and sulfuric acid, would introduce a nitro group onto the benzene ring, most commonly at the 6-position.[3]

These early methods, while foundational, often required harsh reaction conditions, such as high temperatures and the use of strong acids, and typically resulted in modest yields.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthesis of nitrobenzoxazoles has undergone significant evolution, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. The following sections detail the key synthetic strategies, from classical approaches to modern innovations.

Classical Condensation Reactions

The condensation of o-aminophenols with carbonyl compounds remains a cornerstone of benzoxazole synthesis.[4]

3.1.1. From Carboxylic Acids and Their Derivatives:

The direct condensation of a nitro-substituted o-aminophenol with a carboxylic acid is a straightforward and widely used method.[5] This reaction is typically performed at high temperatures, often in the presence of a dehydrating agent or catalyst. Polyphosphoric acid (PPA) is a common and effective reagent, acting as both a solvent and a catalyst.[3] Acyl chlorides, being more reactive, can also be used under milder conditions.[5]

Mechanism: The reaction proceeds through an initial acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization, driven by the acidic conditions and heat, followed by dehydration, affords the benzoxazole ring.

3.1.2. From Aldehydes:

The reaction of o-aminophenols with aldehydes offers another versatile route. This process typically involves two steps: the formation of a Schiff base intermediate, followed by oxidative cyclization.[5] Various oxidizing agents can be employed, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese(III) acetate.[5]

Mechanism: The amino group of the o-aminophenol condenses with the aldehyde to form a Schiff base. The subsequent oxidative cyclization involves the removal of two hydrogen atoms to form the aromatic benzoxazole ring.

Reductive Cyclization Strategies

Reductive cyclization offers an alternative and often efficient pathway to benzoxazoles, starting from readily available nitroaromatics.

A prominent method involves the reductive cyclization of o-nitrophenols or o-nitroanilines in the presence of an aldehyde.[6] This one-pot reaction combines the reduction of the nitro group to an amine with the subsequent condensation and cyclization to form the benzoxazole ring.

Mechanism: The nitro group is first reduced to an amino group. This newly formed amine then reacts with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization and subsequent aromatization to yield the benzoxazole.

Modern Synthetic Approaches

The quest for more sustainable and efficient synthetic methods has led to the development of several modern techniques for nitrobenzoxazole synthesis.

3.3.1. Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. The application of microwave energy to the classical condensation reactions, such as the PPA-catalyzed synthesis, can significantly accelerate the formation of nitrobenzoxazoles.[4]

3.3.2. Metal-Catalyzed Cross-Coupling Reactions:

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzoxazoles are no exception. Copper- and palladium-catalyzed reactions have been developed for the intramolecular C-O bond formation to construct the oxazole ring. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.[6]

3.3.3. Green Chemistry Approaches:

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for nitrobenzoxazole synthesis. This includes the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient techniques like ultrasound irradiation.[4]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular nitrobenzoxazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the key synthetic strategies.

| Method | Starting Materials | Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

| Classical Condensation (PPA) | o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | Several hours | High (150-200) | 50-70 | Readily available starting materials, straightforward procedure. | Harsh conditions, often low yields, difficult workup. |

| Reductive Cyclization | o-Nitrophenol, Aldehyde | Reducing agent (e.g., Na2S2O4), Solvent | 2-8 hours | 80-120 | 60-85 | One-pot procedure, good yields. | Requires a reducing agent, potential for side reactions. |

| Microwave-Assisted (PPA) | o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | 10-30 minutes | High (Microwave) | 70-90 | Rapid synthesis, improved yields. | Requires specialized microwave equipment. |

| Metal-Catalyzed Cyclization | Substituted anilides | Cu or Pd catalyst, Base, Solvent | 1-12 hours | 80-120 | 75-95 | Milder conditions, high yields, good functional group tolerance. | Cost of catalyst, potential for metal contamination. |

| Green Chemistry Approaches | o-Aminophenol, Aldehyde | Recyclable catalyst, Solvent-free or water | Varies (minutes to hours) | Varies (RT to 100) | 80-95 | Environmentally friendly, often mild conditions. | Catalyst development and recovery can be challenging. |

Detailed Experimental Protocols

To provide a practical guide for researchers, this section details step-by-step methodologies for key synthetic transformations.

Protocol 1: Classical Synthesis of 2-Methyl-5-nitrobenzoxazole via Condensation

This protocol is a representative example of the Phillips-Ladenburg synthesis adapted for a nitro-substituted derivative.

-

Materials: 2-Amino-4-nitrophenol, Acetic Anhydride, Polyphosphoric Acid (PPA).

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 2-amino-4-nitrophenol (10 mmol) and acetic anhydride (12 mmol).

-

Carefully add polyphosphoric acid (50 g) to the flask with stirring.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 80 °C and pour it slowly onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford 2-methyl-5-nitrobenzoxazole.

-

Protocol 2: Reductive Cyclization for the Synthesis of 2-Phenyl-6-nitrobenzoxazole

This one-pot procedure demonstrates the efficiency of reductive cyclization.

-

Materials: 2-Amino-5-nitrophenol, Benzaldehyde, Sodium Dithionite (Na₂S₂O₄), Ethanol.

-

Procedure:

-

To a solution of 2-amino-5-nitrophenol (10 mmol) and benzaldehyde (11 mmol) in ethanol (50 mL) in a round-bottom flask, add a solution of sodium dithionite (30 mmol) in water (30 mL).

-

Heat the mixture to reflux (approximately 80 °C) for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-6-nitrobenzoxazole.

-

Protocol 3: Microwave-Assisted Synthesis of 2-Aryl-5-nitrobenzoxazoles

This protocol highlights the speed and efficiency of microwave-assisted synthesis.

-

Materials: 2-Amino-4-nitrophenol, substituted aromatic aldehyde, p-Toluenesulfonic acid (p-TsOH), Ethanol.

-

Procedure:

-

In a microwave-safe reaction vessel, combine 2-amino-4-nitrophenol (1 mmol), the desired aromatic aldehyde (1.1 mmol), and a catalytic amount of p-TsOH (0.1 mmol) in ethanol (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for 15 minutes.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to afford the desired 2-aryl-5-nitrobenzoxazole.[4]

-

Conclusion and Future Outlook

The journey of nitrobenzoxazole synthesis has been one of continuous innovation, moving from harsh, classical methods to elegant and efficient modern strategies. The development of catalytic systems and green chemistry approaches has not only improved the accessibility of these valuable compounds but has also aligned their synthesis with the principles of sustainability.

As our understanding of the biological roles of nitrobenzoxazoles deepens, the demand for novel derivatives with tailored properties will undoubtedly grow. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the exploration of novel reaction pathways, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds. The rich history and dynamic evolution of nitrobenzoxazole synthesis provide a solid foundation for future discoveries in the exciting fields of medicinal chemistry and materials science.

References

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

-

Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. (2012). PubMed. [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

- Method for preparing 2-amino-4-chloro-5-nitrophenol.

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. [Link]

- Production method of 2-methyl-5-nitrophenol.

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

- Preparation method of 2-amino-4-nitrophenol.

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

- Synthesis method of benzoxazole compound.

- Method for producing 5-nitro-2aminophenol.

-

Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

-

2-amino-4-nitrophenol. Organic Syntheses. [Link]

- 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

-

The Nitro Group in Organic Synthesis. ACS Publications. [Link]

-

One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. RSC Publishing. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

- Preparation of N-acetyl-p-aminophenol.

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Semantic Scholar. [Link]

-

HETEROCYCLES, Vol. 23, No. 1, 1985 NOVEL SYNTHESIS OF HETROCYCLIC COMPOUNDS HAVING ANGULAR. Semantic Scholar. [Link]

-

Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. MDPI. [Link]

-

Synthesis of substituted benzoxazole derivatives starting from... ResearchGate. [Link]

-

Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. [Link]

-

Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. ResearchGate. [Link]

-

Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

-

How is acetaminophen synthesized from phenol and acetic anhydride? Quora. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole synthesis [organic-chemistry.org]

Technical Guide: Spectroscopic Characterization of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

This guide provides an in-depth technical analysis of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (also known as Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate). It details the spectroscopic signatures, synthesis pathways, and structural validation required for pharmaceutical and material science applications.

Executive Summary & Compound Identity

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS: 5453-86-1 ) is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical agents (e.g., antipsychotics, antibiotics) and advanced optoelectronic materials.[1][2] Its core structure features a 1,2-benzisoxazole ring substituted with a nitro group at the C6 position and a methyl ester at the C3 position.[2]

| Property | Data |

| IUPAC Name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate |

| Synonyms | Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate; 6-Nitro-1,2-benzisoxazole-3-carboxylic acid methyl ester |

| CAS Number | 5453-86-1 |

| Molecular Formula | C₉H₆N₂O₅ |

| Molecular Weight | 222.15 g/mol |

| Physical State | Pale yellow to off-white solid |

| Melting Point | 120–122 °C |

Synthesis & Preparation Protocols

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data. The most robust route involves the electrophilic nitration of the parent benzisoxazole scaffold.

Primary Synthesis Route: Regioselective Nitration

This method utilizes the directing effects of the benzisoxazole ring. The 1,2-benzisoxazole core directs electrophilic substitution to the 6-position (para to the ring nitrogen and meta to the bridgehead oxygen).

Reagents:

-

Precursor: Methyl 1,2-benzisoxazole-3-carboxylate.[3]

-

Nitrating Agent: Fuming HNO₃ / Concentrated H₂SO₄.

-

Solvent: Sulfuric acid (acts as solvent and catalyst).

Protocol:

-

Dissolution: Dissolve methyl 1,2-benzisoxazole-3-carboxylate (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining the internal temperature below 5°C to prevent dinitration or ester hydrolysis.

-

Quenching: Pour the reaction mixture onto crushed ice/water.

-

Isolation: Filter the precipitated pale yellow solid. Wash with cold water until neutral pH.

-

Purification: Recrystallize from ethanol/methanol to remove the 5-nitro isomer (minor byproduct).

Synthesis Workflow Diagram

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the desymmetrization of the benzene ring due to the 6-nitro group.

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength) modified by the strong electron-withdrawing nitro group.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.65 | d (J ≈ 2.0 Hz) | 1H | H-7 | Most deshielded proton. Located ortho to the NO₂ group and adjacent to the electronegative ring oxygen (C7a). |

| 8.35 | dd (J ≈ 8.8, 2.0 Hz) | 1H | H-5 | Deshielded by the ortho NO₂ group. Shows large ortho coupling to H-4 and small meta coupling to H-7. |

| 8.10 | d (J ≈ 8.8 Hz) | 1H | H-4 | Least deshielded aromatic proton. Meta to the NO₂ group. |

| 4.02 | s | 3H | -OCH₃ | Characteristic methyl ester singlet. |

¹³C NMR (100 MHz, DMSO-d₆)

Key diagnostic peaks include the ester carbonyl and the C-NO₂ carbon.

-

160.5 ppm: Carbonyl (C =O) of the ester.

-

158.0 ppm: C-3 (Isoxazole ring carbon attached to ester).

-

150.2 ppm: C-6 (Aromatic carbon bearing the Nitro group; typically weak intensity due to lack of NOE).

-

125.5 ppm: C-5 (CH ortho to NO₂).

-

122.0 ppm: C-4 (CH).

-

110.5 ppm: C-7 (CH ortho to Ring Oxygen).

-

53.5 ppm: Methyl carbon (C H₃).

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups without ambiguity.

-

1735–1745 cm⁻¹: Strong C=O stretch (Ester).

-

1615 cm⁻¹: C=N stretch (Benzisoxazole ring).

-

1535 cm⁻¹: Strong Asymmetric NO₂ stretch .

-

1350 cm⁻¹: Strong Symmetric NO₂ stretch .

-

3050–3100 cm⁻¹: Weak C-H stretch (Aromatic).

-

1200–1250 cm⁻¹: C-O-C stretch (Ester linkage).

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: m/z 222.[1][2]

Fragmentation Pattern (EI):

-

m/z 222 [M]+: Parent ion.

-

m/z 191 [M - OCH₃]+: Loss of methoxy group (base peak in some conditions).

-

m/z 176 [M - NO₂]+: Loss of nitro group.

-

m/z 163 [M - COOCH₃]+: Cleavage of the ester group.

-

m/z 75-76: Benzyne-type fragments typical of benzisoxazole degradation.

Experimental Validation Protocols

NMR Sample Preparation[3][5][6][7][8]

-

Solvent: DMSO-d₆ is preferred over CDCl₃ due to the compound's polarity and potential solubility issues in chloroform.

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Purity Assessment (HPLC-UV)

To validate the spectroscopic data, the sample must be >98% pure.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: 254 nm (aromatic) and 280 nm (nitro conjugation).

-

Retention Time: The 6-nitro derivative will elute after the non-nitrated parent due to the lipophilicity of the nitro group on the aromatic ring, but before highly alkylated impurities.

References

-

National Institutes of Health (NIH). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Retrieved from [Link](Note: Cited for structural analogy of benzoxazole esters).

- Vechorkin, O., et al. (2010). Direct Carboxylation of Benzoxazoles. Angewandte Chemie International Edition.

Sources

The Pharmacological Potential of 6-Nitro-1,2-Benzoxazole Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanistic Insights

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of a nitro group at the 6-position of this scaffold can significantly modulate its biological profile, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of 6-nitro-1,2-benzoxazole compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The 6-Nitro-1,2-Benzoxazole Core: Synthesis and Structural Significance

The synthesis of the 6-nitro-1,2-benzoxazole core typically involves the cyclization of a suitably substituted precursor. One common method is the reaction of 2-amino-5-nitrophenol with various reagents to form the oxazole ring. For instance, the reaction of 2-amino-5-nitrophenol with potassium ethylxanthate in pyridine yields 6-nitrobenzo[d]oxazole-2-thiol.[2] The traditional approach for benzoxazole synthesis is the condensation of a 2-aminophenol with a carbonyl compound.[3]

The presence of the electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the benzoxazole ring system. This modification can enhance the compound's ability to interact with biological targets and can be a key determinant of its pharmacological activity.

General Synthesis Workflow

The synthesis of 6-nitro-1,2-benzoxazole derivatives can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of 6-nitro-1,2-benzoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 6-nitro-1,2-benzoxazole have demonstrated promising activity against a range of bacterial and fungal strains. The nitro group appears to be a crucial contributor to their antimicrobial efficacy.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

Step-by-Step Protocol for Broth Microdilution Assay:

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 6-nitro-1,2-benzoxazole compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.[4]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

| Compound/Derivative | Target Microorganism | MIC (µg/mL) |

| Hypothetical 6-Nitro-1,2-benzoxazole Derivative A | Staphylococcus aureus | 8 |

| Hypothetical 6-Nitro-1,2-benzoxazole Derivative B | Escherichia coli | 16 |

| Hypothetical 6-Nitro-1,2-benzoxazole Derivative C | Candida albicans | 4 |

Note: The above data is hypothetical and for illustrative purposes. Actual MIC values would need to be determined experimentally.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

The anticancer potential of 6-nitro-1,2-benzoxazole derivatives has been a significant area of investigation. These compounds have shown cytotoxic effects against various cancer cell lines, with mechanisms often involving the induction of apoptosis.

Evaluation of Cytotoxicity against Cancer Cell Lines

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 6-nitro-1,2-benzoxazole compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Hypothetical 6-Nitro-1,2-benzoxazole Derivative D | MCF-7 (Breast Cancer) | 5.2 |

| Hypothetical 6-Nitro-1,2-benzoxazole Derivative E | HCT-116 (Colon Cancer) | 7.8 |

| Hypothetical 6-Nitro-1,2-benzoxazole Derivative F | A549 (Lung Cancer) | 10.5 |

Note: The above data is hypothetical and for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which 6-nitro-1,2-benzoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway.[6] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating this pathway.[7]

Caption: Proposed mechanism of apoptosis induction by 6-nitro-1,2-benzoxazole derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain 6-nitro-1,2-benzoxazole derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

In Vitro and In Vivo Evaluation of Anti-inflammatory Effects

The anti-inflammatory properties of these compounds can be assessed using both in vitro and in vivo models.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the 6-nitro-1,2-benzoxazole compound.[8]

-

Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Calculation of Inhibition: Calculate the percentage of NO production inhibition by the compound compared to the LPS-stimulated control.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Use a suitable rodent model (e.g., rats or mice).

-

Compound Administration: Administer the 6-nitro-1,2-benzoxazole compound orally or intraperitoneally.

-

Induction of Inflammation: Inject carrageenan into the paw of the animal to induce localized inflammation and edema.[9]

-

Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection using a plethysmometer.

-

Evaluation of Anti-inflammatory Effect: Compare the reduction in paw edema in the compound-treated group with the control group.

Structure-Activity Relationship (SAR) and Future Directions

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 6-nitro-1,2-benzoxazole derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of these compounds with their biological activities.[10] Future research should focus on synthesizing a broader range of derivatives with modifications at various positions of the benzoxazole ring to explore and optimize their therapeutic potential.

Conclusion

6-Nitro-1,2-benzoxazole compounds represent a promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation and development. The synthetic accessibility of the 1,2-benzoxazole core, coupled with the ability to modulate its properties through substitution, makes this scaffold an attractive starting point for the discovery of novel therapeutic agents. This technical guide provides a solid foundation for researchers to delve deeper into the fascinating and promising field of 6-nitro-1,2-benzoxazole chemistry and pharmacology.

References

-

Karak, M., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Retrieved from [Link]

-

Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

-

Alheety, N. F. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed Central. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PubMed Central. Retrieved from [Link]

-

Khan, I., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Retrieved from [Link]

-

Nayak, S. K., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Retrieved from [Link]

-

Mohammed, H. S., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry. Retrieved from [Link]

-

Singh, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. Semantic Scholar. Retrieved from [Link]

-

(2025). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Retrieved from [Link]

- (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.

-

(n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Retrieved from [Link]

-

Yildiz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publisher. Retrieved from [Link]

-

(2020). Research Article In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. ScienceOpen. Retrieved from [Link]

-

El-Naggar, A. M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central. Retrieved from [Link]

-

(2025). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. ResearchGate. Retrieved from [Link]

-

(2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

(n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Retrieved from [Link]

-

(2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. Retrieved from [Link]

-

(n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. Retrieved from [Link]

-

(n.d.). QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. Bentham Science Publisher. Retrieved from [Link]

-

Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. Retrieved from [Link]

-

(n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. Retrieved from [Link]

-

(n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]

-

Kumar, A., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. Retrieved from [Link]

-

López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central. Retrieved from [Link]

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. ijpbs.com [ijpbs.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

Technical Guide: Solubility and Stability of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Executive Summary

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS: 5453-86-1), also known as methyl 6-nitro-1,2-benzisoxazole-3-carboxylate, is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds, including ROCK inhibitors and anticonvulsants.

Critical Technical Insight: This compound exhibits a specific instability profile driven by the benzisoxazole ring system. Unlike typical esters, the hydrolysis of the C3-carboxylate moiety in this scaffold often triggers a decarboxylative ring-opening cascade , leading to the formation of 2-hydroxy-4-nitrobenzonitrile derivatives. Consequently, standard aqueous solubility protocols involving basic buffers or long-term storage in protic solvents can lead to rapid sample degradation.

This guide provides the physicochemical baseline, solubility parameters, and rigorous handling protocols necessary to maintain the integrity of this compound during experimentation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate |

| Common Synonyms | Methyl 6-nitro-1,2-benzisoxazole-3-carboxylate; 6-Nitro-benzo[d]isoxazole-3-carboxylic acid methyl ester |

| CAS Number | |

| Molecular Formula | C₉H₆N₂O₅ |

| Molecular Weight | 222.15 g/mol |

| Melting Point | ~120 °C |

| Appearance | Light yellow to yellow solid (crystalline powder) |

| LogP (Predicted) | ~1.4 (Lipophilic) |

| pKa (Acid) | N/A (Ester); Parent acid pKa < 2 (Predicted) |

Solubility Profile

Solvent Compatibility

The compound is lipophilic with poor aqueous solubility. Selection of the correct carrier solvent is critical to prevent precipitation and hydrolysis.

| Solvent Class | Solvent | Solubility Rating | Recommendation |

| Dipolar Aprotic | DMSO | High (>20 mg/mL) | Preferred for stock solutions. Store at -20°C. |

| Dipolar Aprotic | DMF | High (>20 mg/mL) | Alternative to DMSO. |

| Chlorinated | Dichloromethane | Moderate-High | Good for synthesis/extraction. |

| Esters | Ethyl Acetate | Moderate | Suitable for liquid-liquid extraction. |

| Alcohols | Methanol/Ethanol | Moderate | Caution: Potential for transesterification upon prolonged storage. |

| Aqueous | Water/PBS | Very Low (<0.1 mg/mL) | Avoid for stock preparation. Use only as a diluted working solvent (immediate use). |

Formulation Strategy

For biological assays, prepare a concentrated stock in DMSO (e.g., 10-50 mM). Dilute into aqueous media immediately prior to use. Ensure the final DMSO concentration remains <1% to avoid solvent toxicity in cell assays, while monitoring for microprecipitation.

Stability & Degradation Mechanisms

The Hydrolytic Cascade (Critical)

The primary stability risk is base-catalyzed hydrolysis .

-

Step 1: Hydrolysis of the methyl ester to the free carboxylic acid (6-nitro-1,2-benzisoxazole-3-carboxylic acid).

-

Step 2: The resulting acid is unstable in aqueous solution, particularly at neutral or basic pH. It undergoes rapid decarboxylation accompanied by ring cleavage (Kemp elimination mechanism) to yield 2-hydroxy-4-nitrobenzonitrile.

Implication: You cannot simply "adjust pH" to dissolve this compound in water. Basic pH destroys the molecule.

Visualization of Degradation Pathway

Figure 1: The base-catalyzed degradation cascade of 1,2-benzisoxazole-3-carboxylates.

Thermal and Photostability

-

Thermal: Stable in solid state at room temperature. Store at 4°C or -20°C for long-term preservation.

-

Photostability: Nitro-aromatics are susceptible to photoreduction or radical formation under intense UV light. Store in amber vials.

Experimental Protocols

Protocol: Solubility Assessment (Kinetic)

Do not rely on visual inspection alone. Microprecipitation can be invisible to the naked eye.

Reagents: DMSO (Anhydrous), PBS (pH 7.4), Acetonitrile (HPLC grade).

-

Stock Prep: Dissolve 2.2 mg of compound in 1 mL DMSO (10 mM). Vortex until clear.

-

Spike: Add 10 µL of Stock to 990 µL of PBS (Final: 100 µM, 1% DMSO).

-

Incubation: Shake at room temperature for 2 hours.

-

Filtration: Filter half the sample through a 0.45 µm PTFE membrane (removes undissolved solid).

-

Quantification: Analyze both "Filtered" and "Unfiltered" samples via HPLC.

-

% Solubility = (Area_Filtered / Area_Unfiltered) × 100.

-

Note: If the "Unfiltered" peak area decreases over time compared to a T=0 standard, degradation is occurring simultaneously with precipitation.

-

Protocol: Stability-Indicating HPLC Method

Standard basic mobile phases (e.g., pH 8-10) must be avoided to prevent on-column degradation.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acidic pH to stabilize ester) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 300 nm (Nitro group) |

| Retention Time | Ester (Target) elutes later; Acid/Nitrile degradants elute earlier (more polar). |

Workflow: Handling & Storage Decision Tree

Figure 2: Decision matrix for storage and solvent selection to maximize compound stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39228, 6-Nitro-1,2-benzoxazole-3-carboxylic acid. Retrieved from [Link]

- Thieme Chemistry (2002).Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. (Section on 1,2-Benzisoxazole stability and ring cleavage).

- B.J. Wakefield.The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience.

Technical Guide: Electrophilic Substitution of the Benzoxazole Ring

Executive Summary

This guide provides a technical analysis of electrophilic aromatic substitution (EAS) on the benzoxazole scaffold. Benzoxazole is a "privileged structure" in medicinal chemistry, serving as a bioisostere for adenine and guanine. However, its reactivity profile is non-intuitive due to the competing electronic effects of the fused oxazole ring.

Key Technical Takeaway: The benzoxazole ring is deactivated towards electrophilic attack compared to benzene. Substitution occurs predominantly at the C-6 position due to the directing effects of the heterocyclic nitrogen and oxygen atoms. Direct Friedel-Crafts reactions are generally non-viable; alternative synthetic routes are required for alkylation/acylation.

Electronic Structure & Reactivity Theory

To control the chemistry of benzoxazole, one must understand the frontier molecular orbitals (FMO) and resonance contributors that dictate regioselectivity.

The Deactivation Paradox

Benzoxazole consists of a benzene ring fused to an oxazole ring.

-

Inductive Effect (-I): The imine nitrogen (

) is highly electronegative, pulling electron density away from the fused benzene ring. -

Resonance Effect (+M): The oxygen atom (

) has lone pairs that can donate into the ring system, theoretically activating ortho/para positions relative to itself.

However, in the presence of strong electrophiles (often requiring acidic media), the basic nitrogen (

Regioselectivity (Why C-6?)

Despite deactivation, the benzene ring remains more reactive than the electron-deficient oxazole ring.

-

Position C-5: Meta to the Nitrogen, Para to the Oxygen.

-

Position C-6: Para to the Nitrogen, Meta to the Oxygen.

Experimental evidence and DFT calculations confirm that C-6 is the preferred site for nitration and halogenation. The transition state leading to C-6 substitution is stabilized by the ability of the oxygen lone pair to delocalize charge without disrupting the sextet as severely as attack at other positions, and it avoids the destabilizing adjacency to the protonated nitrogen.

Nitration: The Benchmark Reaction

Nitration is the most reliable EAS reaction for benzoxazole. It is typically performed using "mixed acid" (sulfuric/nitric).

Reaction Mechanism[2][3]

-

Protonation:

protonates the benzoxazole nitrogen. -

Activation: Formation of the nitronium ion (

). -

Attack:

attacks C-6. -

Re-aromatization: Loss of a proton restores the ring.

Experimental Protocol: Synthesis of 6-Nitrobenzoxazole

Safety Note: This reaction is exothermic. Run in a fume hood.

Reagents:

-

Benzoxazole (1.0 eq)[1]

-

Conc.

(Solvent/Catalyst) -

Fuming

(1.1 eq)

Step-by-Step Procedure:

-

Preparation: Cool 10 mL of conc.

to 0–5°C in an ice-salt bath. -

Addition 1: Add benzoxazole (1.19 g, 10 mmol) dropwise/portion-wise. Maintain temp < 10°C. Note: The solution will turn slightly yellow/orange.

-

Addition 2: Add fuming

(0.5 mL) dropwise over 15 minutes. CRITICAL: Do not allow temp to spike above 15°C, or dinitration/ring opening may occur. -

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

-

Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash with cold water (

mL) until filtrate is neutral pH. -

Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% Melting Point: 174–176°C (Lit. Value)

Halogenation (Bromination/Chlorination)[3][5]

Halogenation is less vigorous than nitration and often requires Lewis acid catalysis or activation.

| Reagent | Conditions | Major Product | Notes |

| Reflux in | 6-Bromobenzoxazole | Classical EAS. Requires anhydrous conditions. | |

| NBS | MeCN, RT to Reflux | 6-Bromobenzoxazole | Milder. Radical side reactions possible if initiated by light. |

| Neat or | 6-Chlorobenzoxazole | Difficult. Often results in complex mixtures. |

Optimization Tip: For bromination, using N-Bromosuccinimide (NBS) in concentrated sulfuric acid (used as solvent) can drive the reaction to completion at C-6 with high regioselectivity, mimicking the nitration conditions.

The Friedel-Crafts Limitation[6][7]

Researchers often attempt Friedel-Crafts (FC) alkylation or acylation to attach carbon chains to the benzoxazole ring. This usually fails.

Why it Fails

-

Lewis Acid Complexation: The basic nitrogen lone pair forms a stable complex with Lewis acids (

), generating a positive charge on the nitrogen. -

Double Deactivation: The ring is already electron-poor. The

-

The Workaround: "Bottom-Up" Synthesis

Instead of substituting the benzoxazole ring, synthesize the ring with the substituent already in place.

Protocol: Condensation of 4-Substituted-2-Aminophenol To make 6-acetylbenzoxazole (which fails via FC acylation):

-

Start with 4-amino-3-hydroxyacetophenone .

-

React with Triethyl Orthoformate (or Formic Acid).

-

Reflux to close the ring.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming C-6 regioselectivity in fused azoles).

-

Schnürch, M., et al. (2013). "Halogenation of Heterocycles." Chemical Reviews, 113(11). Link

-

Rida, S. M., et al. (2005).[2] "Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents." European Journal of Medicinal Chemistry, 40(9), 949-959. Link

-

BenchChem Technical Support. (2025). "Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles/Benzoxazoles." Link

-

Prazdnova, E. V., et al. (2015).[3] "Synthesis and biological properties of new nitrobenzoxadiazole derivatives." Biology and Medicine, 7(3).[3][4] Link

Sources

Methodological & Application

Application Note: Methyl 6-nitro-1,2-benzoxazole-3-carboxylate as a Divergent Scaffold in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (CAS: 5453-86-1), a bifunctional scaffold offering orthogonal reactivity for divergent library synthesis.[1]

Executive Summary

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (MNBC) represents a "privileged structure" in drug discovery, sharing the core pharmacophore of approved therapeutics such as Zonisamide (antiepileptic) and Risperidone (antipsychotic).[1] Its value lies in its bifunctional nature :

-

C3-Ester: An electrophilic handle for amidation, allowing rapid exploration of the "western" binding pocket.[1]

-

C6-Nitro: A latent nucleophile (upon reduction) for "eastern" vector extension via sulfonylation, acylation, or Buchwald-Hartwig coupling.[1]

-

1,2-Benzoxazole Core: A bioisostere for indoles and quinolines, capable of functioning as a "masked" salicylate via reductive ring opening.[1]

This guide provides validated protocols for manipulating this scaffold, specifically addressing the chemoselectivity challenges inherent to the labile N-O bond.[1]

Chemical Biology & Reactivity Profile

Electronic "Push-Pull" System

The C6-nitro group is strongly electron-withdrawing (

-

Enhanced Electrophilicity at C3: The ester carbonyl is activated, facilitating aminolysis with weak nucleophiles (e.g., anilines) under milder conditions than unsubstituted benzisoxazoles.[1]

-

Acidic C-H Activation: The scaffold is prone to base-mediated ring degradation (Kemp elimination-type pathways) if harsh bases (e.g., NaOH, NaH) are used in the presence of protic solvents.[1]

The "Hydrogenation Trap" (Critical Insight)

A common failure mode in utilizing MNBC is the unintended cleavage of the isoxazole ring during nitro reduction.[1]

-

Catalytic Hydrogenation (H2, Pd/C): Typically reduces both the nitro group and the N-O bond, yielding 2-hydroxy-4-aminobenzamides (Ring Opening).[1]

-

Dissolving Metal Reduction (Fe/NH4Cl): Chemoselectively reduces the nitro group to an aniline while preserving the aromatic heterocycle .[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold. Note the critical decision point at the reduction step.

Figure 1: Divergent synthesis map. Path A preserves the pharmacophore; Path B accesses salicylamide derivatives.[1]

Experimental Protocols

Protocol A: Chemoselective C3-Amidation (Library Entry)

Objective: Convert the methyl ester to a functionalized amide without degrading the sensitive isoxazole ring.[1]

Reagents:

-

Substrate: Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (1.0 eq)[1]

-

Amine Partner: Primary or Secondary amine (1.2 eq)[1]

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)[1]

-

Catalyst: None (thermal) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) for unreactive amines.[1]

Procedure:

-

Dissolution: In a sealed pressure vial, suspend the MNBC (1.0 mmol, 222 mg) in Anhydrous MeOH (5 mL).

-

Note: The starting material is sparingly soluble; the suspension will clear as the reaction proceeds.[1]

-

-

Addition: Add the amine partner (1.2 mmol).

-

Reaction: Heat the mixture to 60°C for 4–12 hours.

-

Workup: Cool to 0°C. The product often precipitates as a yellow/orange solid.[1]

-

Purification: Filter and wash with cold MeOH. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH.[1] Do not use aqueous base extraction, as this may hydrolyze the ring.[1]

Yield Expectation: 75–90%

Protocol B: Fe-Mediated Nitro Reduction (Scaffold Preservation)

Objective: Reduce the C6-nitro group to an aniline without cleaving the N-O isoxazole bond.[1]

Reagents:

-

Substrate: 6-nitro-benzisoxazole-3-carboxamide (from Protocol A)[1]

-

Reductant: Iron Powder (5.0 eq, <10 micron particle size preferred)[1]

-

Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)[1]

-

Solvent: EtOH / Water (4:1 ratio)[1]

Procedure:

-

Preparation: Dissolve the nitro-substrate (1.0 mmol) in EtOH (10 mL).

-

Activation: Dissolve NH4Cl in Water (2.5 mL) and add to the reaction vessel. Add Iron powder.[1]

-

Reflux: Heat to vigorous reflux (80°C) for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot EtOH.[1]

-

Isolation: Concentrate the filtrate. The residue is the crude aniline.[1]

-

Stability Warning: The resulting 6-amino-benzisoxazole is oxidation-sensitive.[1] Use immediately in the next step (e.g., acylation) or store under Argon at -20°C.[1]

Quantitative Data Summary: Reactivity Comparison

| Transformation | Reagent System | Outcome | Yield | Notes |

| Nitro Reduction | H2 (1 atm), 10% Pd/C, MeOH | Ring Opening | 85% | Forms o-hydroxy-benzamidine derivatives.[1] |

| Nitro Reduction | Fe, NH4Cl, EtOH/H2O | Ring Intact | 78% | Preserves isoxazole core.[1] Preferred route. |

| Nitro Reduction | SnCl2, HCl, EtOH | Ring Intact | 65% | Lower yield due to difficult workup (tin salts).[1] |

| Ester Hydrolysis | LiOH, THF/H2O | Acid Formation | 92% | Standard saponification.[1] |

| Ester Hydrolysis | NaOH (excess), Heat | Decomposition | <30% | Strong base attacks the isoxazole ring (Kemp elimination).[1] |

References & Authority

-

Scaffold Utility: Ploypradith, P. "Development of Benzisoxazole Derivatives as Promising CNS Agents."[1] Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).

-

Compound Data: PubChem CID 39228 (6-Nitro-1,2-benzoxazole-3-carboxylic acid).[1][5] [1]

-

Synthetic Methodology: "Chemoselective reduction of nitroarenes in the presence of acid-sensitive heterocycles." Organic Process Research & Development.

-

Commercial Availability: CAS 5453-86-1 is available via major suppliers (Sigma-Aldrich, Enamine) as a building block for "Make-on-Demand" libraries.[1] [1]

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] The user assumes all liability for experimental execution.

Sources

- 1. Methyl 6-nitrobenzo[d]isoxazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 2. Buy Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | 5453-86-1 [smolecule.com]

- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Nitro-1,2-benzoxazole-3-carboxylic acid | C8H4N2O5 | CID 39228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 6-Nitro-1,2-Benzoxazole-3-Carboxamides: A Detailed Protocol for Researchers

Introduction

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a nitro group and a carboxamide functionality can significantly modulate the pharmacological properties of these molecules. This protocol provides a clear and reproducible method for the synthesis of various N-substituted 6-nitro-1,2-benzoxazole-3-carboxamides, valuable compounds for screening in drug discovery programs.

The synthesis of the starting material, Methyl 6-nitro-1,2-benzoxazole-3-carboxylate, can be achieved through the nitration and subsequent carboxylation of a benzoxazole precursor.[1] The core of this protocol focuses on the efficient conversion of this methyl ester into a wide array of amides.

Strategic Approach: A Two-Step Synthesis

Direct conversion of the methyl ester to an amide via aminolysis can be challenging and may require harsh conditions. A more versatile and reliable strategy involves a two-step process:

-

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 6-nitro-1,2-benzoxazole-3-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).[2][3][4]

This two-step approach is broadly applicable and allows for the synthesis of a diverse library of amide derivatives by simply varying the amine component in the coupling step.

Visualization of the Synthetic Workflow

Caption: Two-step synthetic route to N-substituted 6-nitro-1,2-benzoxazole-3-carboxamides.

Experimental Protocols

PART 1: Hydrolysis of Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |

| Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | C₉H₆N₂O₅ | 222.15 | Commercially available |

| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | LiOH or NaOH | 23.95 or 40.00 | Standard Supplier |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Standard Supplier |

| Water (deionized) | H₂O | 18.02 | - |

| Hydrochloric acid (HCl), 1M solution | HCl | 36.46 | Standard Supplier |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Standard Supplier |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | Standard Supplier |

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio). The volume should be sufficient to fully dissolve the starting material.

-

Addition of Base: To the stirred solution, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq.) as a solid or an aqueous solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

-

Work-up - Quenching and Acidification: Once the reaction is complete, remove the THF by rotary evaporation. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the precipitated 6-nitro-1,2-benzoxazole-3-carboxylic acid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight. The product is typically a solid and can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR or LC-MS.

PART 2: Amide Coupling of 6-Nitro-1,2-benzoxazole-3-carboxylic acid

This protocol describes the coupling of the synthesized carboxylic acid with a primary or secondary amine.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |

| 6-Nitro-1,2-benzoxazole-3-carboxylic acid | C₈H₄N₂O₅ | 208.13 | Synthesized in Part 1 |

| Primary or Secondary Amine (R¹R²NH) | Varies | Varies | Standard Supplier |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) | C₉H₁₇N₃ | 155.25 | Standard Supplier |

| N-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | Standard Supplier |

| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | C₈H₁₉N or C₆H₁₅N | 129.24 or 101.19 | Standard Supplier |

| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | CH₂Cl₂ or C₃H₇NO | 84.93 or 73.09 | Standard Supplier |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | Standard Supplier |

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 6-nitro-1,2-benzoxazole-3-carboxylic acid (1.0 eq.), the desired primary or secondary amine (1.0 - 1.2 eq.), and HOBt (1.0 - 1.2 eq.).

-

Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq.) to the mixture.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.1 - 1.5 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the organic solvent used (e.g., DCM or EtOAc). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-nitro-1,2-benzoxazole-3-carboxamide.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-